molecular formula C9H18ClNO4 B7911104 (S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride

(S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride

Cat. No.: B7911104
M. Wt: 239.69 g/mol
InChI Key: JATPLOXBFFRHDN-QRPNPIFTSA-N
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Description

(S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride, also known as Acetyl-L-carnitine hydrochloride (ALCAR-HCl), is a derivative of L-carnitine, a naturally occurring quaternary ammonium compound. Its molecular formula is C₉H₁₈ClNO₄, with a molecular weight of 239.7 g/mol (CAS 5080-50-2) . Structurally, it features:

  • A trimethylammonio group (N⁺(CH₃)₃) at position 3.
  • An acetoxy group (OAc) at position 2.
  • A butanoate backbone esterified with hydrochloric acid.

This compound is widely used in research and pharmaceuticals due to its enhanced solubility and bioavailability compared to non-acetylated L-carnitine. It plays a critical role in mitochondrial energy metabolism by facilitating fatty acid transport and exhibits neuroprotective properties, particularly in cognitive health and aging-related disorders .

Properties

IUPAC Name

(3S)-3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPLOXBFFRHDN-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5080-50-2
Record name 1-Propanaminium, 2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-, chloride (1:1), (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride typically involves the esterification of (S)-3-Hydroxy-4-(trimethylammonio)butanoate. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters is crucial to achieving high purity and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield (S)-3-Hydroxy-4-(trimethylammonio)butanoate and acetic acid.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base solutions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: (S)-3-Hydroxy-4-(trimethylammonio)butanoate and acetic acid.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

Cognitive Enhancement and Neuroprotection
Acetyl-L-carnitine (ALC) has been extensively studied for its potential neuroprotective effects. It is believed to enhance cognitive function and may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. A meta-analysis of clinical trials indicated significant efficacy in improving cognitive performance in patients with mild cognitive impairment and Alzheimer's disease compared to placebo treatments .

Mood Disorders
Research has shown that ALC can alleviate symptoms of depression, particularly in elderly populations. A study involving geriatric patients demonstrated that ALC treatment significantly improved depressive symptoms, suggesting its role as an adjunct therapy for mood disorders .

Metabolic Disorders
ALC is also utilized in metabolic disorders, particularly those involving carnitine deficiency. It aids in restoring normal carnitine levels and improving energy metabolism in conditions like diabetes and obesity .

Case Studies and Clinical Trials

  • Alzheimer's Disease : In a randomized controlled trial, patients receiving ALC showed improved cognitive scores on standardized tests compared to those receiving placebo. The treatment duration was six months, with dosages ranging from 1 to 3 grams daily.
  • Depression : A double-blind study involving 24 elderly patients indicated that those treated with ALC exhibited significant improvements in mood scores after one month of treatment .

Comparative Analysis of Acetyl-L-Carnitine Applications

Application AreaDescriptionKey Findings
Cognitive EnhancementUsed for improving memory and learning capabilitiesSignificant improvement in cognitive scores in Alzheimer's patients
Mood DisordersAdjunct therapy for depressionNotable reduction in depressive symptoms among elderly patients
Metabolic DisordersTreatment for carnitine deficiencyRestores normal carnitine levels; improves metabolic efficiency
NeuroprotectionPotential protective effects against neurodegenerationPositive outcomes observed in trials for cognitive decline prevention

Mechanism of Action

The mechanism of action of (S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride involves its interaction with cellular enzymes and metabolic pathways. As a derivative of carnitine, it plays a role in the transport of fatty acids into mitochondria for β-oxidation. This process is crucial for energy production in cells. The compound’s effects are mediated through its interaction with carnitine acyltransferases and other related enzymes.

Comparison with Similar Compounds

Comparison with L-Carnitine and Derivatives

L-Carnitine (C₇H₁₅NO₃) lacks the acetyl group present in ALCAR-HCl. Key differences include:

Property (S)-3-Acetoxy-4-(trimethylammonio)butanoate HCl L-Carnitine
Solubility Higher (due to HCl salt and acetyl group) Lower
Bioavailability Enhanced blood-brain barrier penetration Limited penetration
Function Neuroprotection, acetyl-CoA donor Fatty acid transport

The acetyl group in ALCAR-HCl enables it to donate acetyl-CoA, supporting cellular energy production and mitigating oxidative stress in neurons .

Comparison with Gut Microbiota Metabolites

Gut-derived metabolites like 3-methyl-4-(trimethylammonio)butanoate and 4-(trimethylammonio)pentanoate valerate share structural similarities but differ in function:

Compound Structure Key Role
ALCAR-HCl Acetoxy + trimethylammonio Mitochondrial energy metabolism
3-Methyl-4-(trimethylammonio)butanoate Methyl + trimethylammonio Inhibits mitochondrial fatty acid oxidation

While ALCAR-HCl is a synthetic supplement, these gut metabolites are endogenous and linked to gut-brain axis regulation. Their trimethylammonio groups facilitate ionic interactions, but the absence of an acetyl group limits their role in acetyl-CoA donation .

Comparison with Patent-Synthesized Analogues

Patent EP 4 374 877 A2 describes compounds like methyl 2-ethyl-2-(methylamino)butanoate hydrochloride and methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride . Key distinctions:

Compound Functional Groups Application
ALCAR-HCl Acetoxy, trimethylammonio Neuroprotection, energy metabolism
Methyl 2-ethyl-2-(methylamino)butanoate Ethyl, methylamino, ester Pharmaceutical intermediate

These analogues prioritize amino and alkyl substituents, making them intermediates for drug synthesis rather than direct metabolic agents. Their lack of a trimethylammonio group reduces ionic interactions critical for mitochondrial targeting .

Key Research Findings

  • Neuroprotection : ALCAR-HCl reduces mitochondrial ROS in neurons, contrasting with trimethylamine-N-oxide (TMAO), a gut metabolite that exacerbates oxidative stress .
  • Metabolic Specificity: The acetoxy group in ALCAR-HCl enables unique acetyl-CoA donation, absent in non-acetylated carnitines or gut metabolites .
  • Synthetic Utility : Patent analogues prioritize structural diversity for drug development, whereas ALCAR-HCl is optimized for metabolic integration .

Biological Activity

(S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride, also known by its chemical identifier CID 3083887, is a compound that has garnered interest in the field of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H18ClNO4
  • Molecular Weight : 227.70 g/mol
  • InChI Key : PUOCNCOPVAOMDE-LQXMKOPKSA-N

This compound is characterized by the presence of a trimethylammonio group, which contributes to its biological activity, particularly in modulating neurotransmitter systems.

This compound is believed to interact with various biological targets, including enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing neurotransmission and synaptic plasticity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to affect the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration Tested (mg/mL)
E. coli151
S. aureus201
P. aeruginosa121

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

These findings indicate a promising avenue for further investigation into its role as a chemotherapeutic agent.

Case Studies and Research Findings

  • Study on Cardiac Protection :
    A study investigated the effects of this compound on cardiac ischemia-reperfusion injury. The compound was found to significantly reduce oxidative stress markers and improve cardiac function post-injury.
  • Neuroprotective Effects :
    Another research focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could enhance cognitive function and reduce neuronal death in vitro.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Name Biological Activity IC50/Effectiveness
Acetyl-L-CarnitineNeuroprotective, metabolic enhancerIC50 = 50 µM
4-(Trimethylammonio)butanoateAntimicrobial, enzyme inhibitionIC50 = 40 µM

This table illustrates that while similar compounds exhibit beneficial activities, this compound offers distinct advantages in certain contexts.

Q & A

Q. What are the key physicochemical properties of (S)-3-Acetoxy-4-(trimethylammonio)butanoate hydrochloride relevant to experimental design?

Answer: The compound exhibits the following critical properties:

  • Molecular formula : C₉H₁₈ClNO₄ .
  • Molecular weight : 239.70 g/mol .
  • Melting point : 194°C (with decomposition observed in some preparations) .
  • Solubility : Highly soluble in water (100 mg/mL), sparingly soluble in ethanol (10%), and hygroscopic .
  • Optical rotation : [α]D = -29° (c = 1, H₂O), confirming its chiral (R)-configuration .

Methodological note : Pre-weighing in a controlled humidity environment is recommended to mitigate hygroscopicity during experiments .

Q. What are the recommended storage conditions and handling protocols to ensure stability?

Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers under desiccation to prevent moisture absorption .
  • Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) for hygroscopic-sensitive procedures. Avoid direct contact with skin/eyes; use PPE (gloves, goggles) .

Safety note : In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. How is the compound typically synthesized, and what are the critical parameters in its preparation?

Answer: A common synthesis involves:

Deprotection : Hydrochloric acid (HCl/dioxane) is added to tert-butoxycarbonyl (Boc)-protected intermediates under stirring at room temperature .

Purification : Reaction mixtures are concentrated under reduced pressure, followed by recrystallization from ethanol/water .

Q. Critical parameters :

  • Reaction time (1–2 hours) to avoid over-acidification.
  • Solvent choice (dioxane for HCl solubility) .

Q. What analytical techniques are used for structural confirmation and purity assessment?

Answer:

  • 1H-NMR : Key peaks include δ 9.00 (brs, 1H, ammonium proton) and δ 3.79 (s, 3H, methyl ester) .
  • LCMS : m/z 172.5 [M+H]+ for intermediate validation .
  • HPLC : Retention time 0.52 minutes (SMD-TFA05 method) for purity checks .
  • Optical rotation : Verify enantiomeric purity ([α]D = -29°) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data across different studies?

Answer: Discrepancies arise from:

  • Hygroscopicity : Absorbed moisture alters apparent solubility. Use Karl Fischer titration to quantify water content .
  • Temperature : Solubility in water decreases at lower temperatures; pre-warm solutions to 25°C for consistency .
  • Solvent grade : Use HPLC-grade water to avoid ionic interference .

Q. What strategies optimize synthesis yield while minimizing by-products?

Answer:

  • Catalyst control : Use stoichiometric HCl (dioxane) to prevent excess acid-induced degradation .
  • Temperature modulation : Room-temperature reactions reduce side reactions (e.g., ester hydrolysis) .
  • Purification : Ethanol recrystallization removes unreacted intermediates; monitor by TLC (Rf = 0.37 in chloroform/methanol) .

Q. How does the compound’s hygroscopic nature impact experimental reproducibility, and how can this be mitigated?

Answer: Hygroscopicity causes:

  • Mass variability : Use microbalance calibration and rapid weighing (<30 sec exposure).
  • Solution concentration drift : Prepare fresh solutions daily; validate via UV-Vis (λmax = 210 nm) .

Mitigation : Store aliquots in sealed vials with molecular sieves .

Q. What are the mechanisms underlying its pharmacological effects, such as antidepressant activity?

Answer: The compound upregulates metabotropic glutamate receptor 2 (mGlu2) via histone acetylation, enhancing synaptic plasticity. In vivo studies show rapid antidepressant effects at 100 mg/kg doses .

Methodological note : Use epigenetic inhibitors (e.g., HDAC inhibitors) to validate mechanism .

Q. How to validate chiral purity and prevent racemization during synthesis?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to resolve enantiomers .
  • Racemization prevention : Avoid basic conditions (pH > 8) during synthesis; monitor reaction pH with 0.1 M HCl .

Q. What in silico methods predict its interactions with biological targets?

Answer:

  • Molecular docking : AutoDock Vina simulates binding to mGlu2 receptors (PDB ID: 4X7H). Key residues: Arg271 and Asp146 .
  • Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., acetate and ammonium groups) using Schrödinger Suite .

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